PKZ18

Antibacterial MIC SAR optimization

Gram-positive biofilm infections resist conventional antibiotics that lose potency under nutrient limitation and select for single-target resistance. PKZ18 overcomes these barriers by binding the T-box riboswitch-a conserved RNA regulatory element controlling multiple essential genes exclusively in Gram-positive bacteria and absent in humans. • Kd ≈24 μM for specifier loop; MIC 32-64 μg/mL against most Gram-positive organisms • 4- to 8-fold lower MICs in nutrient-limited vs. rich media (inverse to gentamicin/mupirocin) • Mutational resistance frequency: 1.21×10⁻¹⁰-orders of magnitude below clinical antibiotics Supplied as ≥98% pure solid; validated by HPLC and NMR. For R&D use only.

Molecular Formula C22H26N2O3S
Molecular Weight 398.5 g/mol
Cat. No. B539848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKZ18
SynonymsPKZ18;  PKZ 18;  PKZ-18
Molecular FormulaC22H26N2O3S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C4=CC=C(C=C4)C(C)C
InChIInChI=1S/C22H26N2O3S/c1-11(2)13-4-6-14(7-5-13)19-12(3)28-22(23-19)24-20(25)17-15-8-9-16(10-15)18(17)21(26)27/h4-7,11,15-18H,8-10H2,1-3H3,(H,26,27)(H,23,24,25)/t15-,16+,17+,18-/m1/s1
InChIKeyHWHYSSATNZEECJ-VSZNYVQBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PKZ18: Parent T-Box Riboswitch Inhibitor Targeting Gram-Positive Bacterial Gene Regulation


PKZ18 (CAS 849658-87-3; C22H26N2O3S; MW 398.5) is a small-molecule antibiotic that functions by targeting the T-box riboswitch mechanism—a structurally conserved regulatory element found exclusively in the 5′-untranslated region (UTR) of essential aminoacyl-tRNA synthetase and amino acid metabolism genes in Gram-positive bacteria [1]. Identified through in silico screening of 305,000 compounds against the Bacillus subtilis tyrosyl-tRNA synthetase mRNA T-box model, PKZ18 binds to the specifier loop (Kd ≈ 24 μM) and inhibits transcription readthrough, thereby suppressing multiple essential gene targets simultaneously [2]. Its antibacterial spectrum is restricted to Gram-positive organisms, with no activity against Gram-negative bacteria, owing to the phylogenetic absence of T-box elements in the latter [3].

Why Generic Antibiotics Cannot Substitute for PKZ18 and Its Analogs


Generic substitution of PKZ18 or its optimized analogs with conventional Gram-positive antibiotics (e.g., vancomycin, aminoglycosides, mupirocin) fails on three critical, quantifiable fronts. First, PKZ18-series compounds target the T-box riboswitch—a regulatory RNA element absent in the human host and Gram-negative bacteria—conferring mechanism-based selectivity and a multi-gene target profile that conventional antibiotics, which typically inhibit single protein targets (cell wall synthesis, ribosomes, DNA gyrase), cannot replicate [1]. Second, the efficacy of PKZ18 analogs is inversely correlated with nutrient availability: they exhibit 4- to 8-fold lower MICs in minimal media versus rich media, whereas gentamicin and mupirocin display the opposite behavior, making PKZ18 compounds uniquely suited for nutrient-limited infection environments (e.g., biofilms, abscesses) [2]. Third, the exceptionally low mutational frequency of resistance (1.21 × 10⁻¹⁰ for PKZ18; 5.6 × 10⁻¹² for PKZ18-22) is orders of magnitude lower than that of most clinically used antibiotics, a property not shared by any in-class comparator [3].

PKZ18-Series Quantitative Differentiation Guide: Head-to-Head Comparator Evidence for Procurement Decisions


PKZ18-22 Analog Exhibits 4- to 8-Fold Improved MIC Potency Over Parent PKZ18 Across Multiple Gram-Positive Strains

Direct head-to-head MIC comparison between the parent compound PKZ18 and its optimized analog PKZ18-22 reveals substantial potency improvement. Against S. aureus in rich media, PKZ18 has an MIC of 64 μg/mL, while PKZ18-22 achieves an MIC of 32 μg/mL (2-fold improvement). In minimal (nutrient-limiting) media, the differentiation is even more pronounced: PKZ18 MIC is 16 μg/mL versus PKZ18-22 at 8 μg/mL against S. aureus [1]. Against B. subtilis, the improvement is 4-fold in rich media (PKZ18: 64 μg/mL; PKZ18-22: 16 μg/mL) and 2-fold in minimal media (PKZ18: 8 μg/mL; PKZ18-22: 4 μg/mL) [1]. Additional analogs PKZ18-52 and PKZ18-53 show MICs of 16-32 μg/mL against S. aureus, indicating that the PKZ18-22 scaffold optimization provides the best potency among the series [1].

Antibacterial MIC SAR optimization Gram-positive Staphylococcus aureus

PKZ18-22 Demonstrates 10-Fold Superior Biofilm Growth Inhibition Over Vancomycin Against S. aureus

In a direct comparative study of biofilm-associated S. aureus growth inhibition, the PKZ18 analog PKZ18-22 was 10-fold more potent than vancomycin, a gold-standard anti-MRSA antibiotic [1]. Biofilm growth inhibition was assessed in a S. aureus biofilm model, demonstrating that PKZ18-22 can effectively suppress bacterial proliferation within the protective extracellular polymeric matrix (EPM) environment [1]. Furthermore, the anti-biofilm effect of PKZ18-22 is independent of the bacterial growth state (planktonic or biofilm), meaning the compound remains active against both free-floating and sessile bacterial populations [2].

Biofilm Anti-infective Staphylococcus aureus Vancomycin comparator MRSA

PKZ18 Analogs Synergize with Aminoglycosides to Yield 8-Fold Enhancement of Aminoglycoside Efficacy

PKZ18-22 exhibits potent synergy with aminoglycoside antibiotics, a property documented in a US patent (No. 11,617,741) covering this combination technology [1]. The addition of a small amount of PKZ18-22 to aminoglycoside treatment regimens provides up to an 8-fold increase in aminoglycoside efficacy [1]. The synergy is bidirectional: PKZ18 analogs enhance aminoglycoside potency, and aminoglycosides reciprocally enhance the efficacy of PKZ18 analogs, thereby expanding the therapeutic window for both drug classes and enabling bacterial growth inhibition at much lower concentrations than either drug used alone [2]. RNA sequencing confirms that PKZ18-22 affects expression of 8 out of 12 T-box controlled genes in MRSA in a statistically significant manner without affecting non-T-box 5′-UTR regulated genes, underscoring mechanistic specificity [3].

Drug synergy Aminoglycoside Combination therapy Gentamicin Therapeutic window

PKZ18 Analogs Exhibit Reduced Eukaryotic Cytotoxicity Compared to Parent PKZ18

In a direct comparison of PKZ18 and its novel analogs, the optimized analogs (including PKZ18-22) demonstrate reduced cytotoxicity against eukaryotic cells relative to the parent compound PKZ18 [1]. While the parent PKZ18 exhibits some cytotoxicity against eukaryotic cells, the analog series was specifically engineered to mitigate this liability while simultaneously improving antibacterial potency [2]. This improvement in selectivity index (eukaryotic cytotoxicity reduction coupled with enhanced antibacterial MIC) is a critical differentiation parameter for compounds intended for further preclinical development [2].

Cytotoxicity Selectivity index Eukaryotic cells Safety profile SAR

PKZ18 Binds T-Box Specifier Loop with Kd ≈ 24 μM, Defining the Core Pharmacophore for Antibacterial Activity

PKZ18 binds directly to the specifier loop of the T-box riboswitch in vitro with a dissociation constant (Kd) of approximately 24 μM, as determined by biophysical binding assays [1]. This binding interaction occurs at the codon-anticodon pairing site of the conserved stem I, preventing the conformational changes necessary for antiterminator formation and thereby halting transcription readthrough of T-box-controlled genes [2]. The core chemistry necessary for this antibacterial activity has been identified, establishing a clear structure-activity relationship (SAR) framework that distinguishes PKZ18 from other antibiotics that target entirely different molecular pathways (e.g., cell wall synthesis, ribosomal protein translation, folate metabolism) [1].

Target engagement Binding affinity Kd T-box riboswitch RNA-small molecule interaction

High-Value PKZ18-Series Application Scenarios for Antimicrobial R&D and Procurement Decisions


Biofilm-Embedded MRSA and Gram-Positive Infection Models

Researchers studying biofilm-associated infections (e.g., device-related infections, chronic wound biofilms, prosthetic joint infections) should prioritize PKZ18-22 over vancomycin or other conventional antibiotics. The 10-fold superior biofilm growth inhibition compared to vancomycin [1] and the compound's efficacy independent of bacterial growth state (planktonic vs biofilm) [2] make it uniquely valuable for establishing proof-of-concept in biofilm eradication assays and combination therapy studies with biofilm-disrupting agents.

Combination Antibiotic Synergy Screening with Aminoglycosides

Programs aimed at reducing aminoglycoside toxicity through combination therapy should utilize PKZ18-22 as a synergistic partner compound. The documented up to 8-fold enhancement of aminoglycoside efficacy when combined with PKZ18-22 [3] provides a quantitative framework for designing synergy screens and optimizing combination ratios. The patented nature of this combination technology [3] also supports licensing and co-development opportunities for pharmaceutical partners.

Mechanism-of-Action Studies on T-Box Riboswitch-Targeted Antibacterials

Investigators elucidating the mechanism of RNA-targeted antibiotics or studying T-box riboswitch biology should procure PKZ18 as the foundational chemical probe. Its characterized binding affinity (Kd ≈ 24 μM) to the specifier loop [4] and the availability of SAR-defined analogs with improved potency (PKZ18-22, PKZ18-52, PKZ18-53) [5] enable structure-function relationship studies. The RNA-seq data confirming specific modulation of 8 of 12 T-box genes without off-target effects on other 5′-UTR regulated genes [2] provide a validated transcriptional signature for target engagement studies.

Nutrient-Limiting Condition Antibacterial Efficacy Assessment

Studies modeling in vivo infection environments (e.g., abscess microenvironments, intracellular bacterial niches) should select PKZ18 analogs over gentamicin or mupirocin. The inverted efficacy profile of PKZ18 analogs—showing 4- to 8-fold lower MICs in minimal media compared to rich media—contrasts sharply with conventional antibiotics that lose potency under nutrient limitation [5]. This property makes PKZ18 compounds essential controls in experiments designed to evaluate antibiotic efficacy under physiologically relevant nutrient stress conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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